2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
Description
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a halogenated pyridine derivative featuring a chloro group at position 2, methyl groups at positions 4 and 6, and a 2-methylphenylsulfonyl substituent at position 2. The sulfonyl group enhances electrophilicity and may contribute to interactions with biological targets, while the chloro and methyl groups influence steric and electronic properties .
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9-6-4-5-7-12(9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEGWFHIXBWIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylpyridine and 2-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the sulfonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 2-chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine as an antitumor agent. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth.
Key Findings :
- The compound has shown effectiveness against various cancer cell lines, demonstrating significant antiproliferative activity.
| Study | Cell Lines Tested | GI50 Values (nM) | Findings |
|---|---|---|---|
| Assiut et al. (2024) | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 | Identified as a dual EGFR/VEGFR inhibitor |
| Frontiers in Chemistry (2024) | Various cancer types | 24 (highest potency) | Enhanced antiproliferative effects with specific substitutions |
Inhibition of Enzymatic Activity
The compound is being investigated for its ability to inhibit specific enzymes involved in cancer metabolism. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
Potential Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies are ongoing to explore its effects on neuronal cell lines and animal models.
Case Study 1: Lung Cancer Treatment
A study focusing on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in:
- Reduced Tumor Size : Significant decrease in tumor volume was observed after treatment.
- Increased Apoptosis : Higher levels of apoptotic markers were detected in treated tumors compared to controls.
Case Study 2: Combination Therapy
Research has indicated that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy:
- Synergistic Effects : The combination therapy showed improved outcomes by targeting multiple pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
- Structure : Replaces the 2-methylphenylsulfonyl group with a methylsulfonyl group.
- Impact: The smaller methylsulfonyl group increases aqueous solubility compared to the bulky 2-methylphenylsulfonyl substituent in the target compound. However, reduced lipophilicity may limit membrane permeability. No direct bioactivity data is available, but methylsulfonyl groups are common in pharmaceuticals for their metabolic stability .
2-Chloro-4,6-dimethylpyridine-3-carbonitrile
- Structure : Features a nitrile group at position 3 instead of sulfonyl.
- Impact : The electron-withdrawing nitrile group enhances reactivity in nucleophilic substitutions. Demonstrated antitumor and antimicrobial activities in studies, suggesting that the sulfonyl group in the target compound may offer distinct binding interactions (e.g., hydrogen bonding with sulfonyl oxygen) for similar applications .
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine
- Structure: Substitutes the chloro group at position 2 with a piperidino group and uses a 4-methylphenylsulfonyl substituent.
Functional Group Modifications
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
- Structure : Replaces the chloro group with an isobutylsulfanyl group.
- Impact: The thioether group increases nucleophilicity and susceptibility to oxidation. This modification could alter metabolic pathways or enhance agrochemical applications, as thiopyridines are known insecticides .
2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine
- Structure : Substitutes chloro with isopropoxy and methylsulfonyl with 2-methylphenylsulfonyl.
- Impact : The ether linkage improves flexibility and solubility, while the methylsulfonyl group reduces steric bulk. Such derivatives may serve as intermediates for further functionalization .
Antitumor and Antimicrobial Potential
The target compound’s structural analogs, such as 2-chloro-4,6-dimethylpyridine-3-carbonitrile, exhibit antitumor activity by inhibiting cancer cell proliferation. The sulfonyl group in the target compound may enhance binding to enzymes or receptors via polar interactions, though specific studies are needed .
Physical and Chemical Properties
| Compound Name | Solubility (Predicted) | Key Reactivity | Stability |
|---|---|---|---|
| 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine | Low in water, high in organic solvents | Electrophilic at sulfonyl group, chloro as leaving group | High thermal stability |
| 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine | Moderate in water | Similar electrophilicity | Moderate |
| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | High in polar solvents | Nucleophilic substitution at nitrile | Sensitive to hydrolysis |
Biological Activity
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a pyridine derivative characterized by its unique combination of chloro, dimethyl, and sulfonyl functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C14H14ClNO2S
- Molecular Weight : 295.78 g/mol
- CAS Number : 306978-33-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The specific pathways and molecular targets are still under investigation but may include enzyme inhibition and disruption of cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine | 0.22 - 0.25 | Staphylococcus aureus |
| 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine | 3.12 - 12.5 | Escherichia coli |
Studies have demonstrated that these compounds not only inhibit bacterial growth but also reduce biofilm formation, which is crucial for treating chronic infections .
Case Studies
- Antimicrobial Evaluation : A study focused on the antimicrobial properties of pyridine derivatives found that several exhibited potent activity against Staphylococcus aureus, with some derivatives showing enhanced efficacy when combined with traditional antibiotics like ciprofloxacin .
- Enzyme Inhibition : Research into the enzyme inhibition capabilities of similar compounds revealed significant interactions with DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial and cancer therapies .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Initial toxicity studies indicate that certain derivatives exhibit low hemolytic activity and noncytotoxicity at higher concentrations (>60 μM), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
